2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

Epigenetics BRD9 Inhibition Structure-Activity Relationship (SAR)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold is the subject of active medicinal chemistry research, with published derivatives demonstrating activity as DNA intercalators and topoisomerase II (Topo II) inhibitors , as well as bromodomain-containing protein 9 (BRD9) binders.

Molecular Formula C19H17N5O3S
Molecular Weight 395.44
CAS No. 1189881-21-7
Cat. No. B3003388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide
CAS1189881-21-7
Molecular FormulaC19H17N5O3S
Molecular Weight395.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC
InChIInChI=1S/C19H17N5O3S/c1-26-12-7-8-14(16(9-12)27-2)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
InChIKeyYTXNHVRRCNVCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7): Procurement-Relevant Baseline and Compound Class Context


2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold is the subject of active medicinal chemistry research, with published derivatives demonstrating activity as DNA intercalators and topoisomerase II (Topo II) inhibitors [1], as well as bromodomain-containing protein 9 (BRD9) binders [2]. The compound's molecular formula is C19H17N5O3S, and its molecular weight is 395.44 g/mol. It features a thioether linker at the C-4 position of the triazoloquinoxaline core, connecting to a 2,4-dimethoxyphenyl acetamide moiety. This specific substitution pattern distinguishes it from other in-class analogs, though direct comparative biological data for this exact compound remain scarce in the peer-reviewed primary literature.

Why Generic Substitution is Inadmissible for 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7)


The [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibits extreme sensitivity to substitution patterns, making in-class interchange impossible without confirmed activity. A 2023 BRD9 structure-activity relationship (SAR) study demonstrated that the linker at the C-4 position is a critical determinant of target binding, with an amine spacer being mandatory for interaction with the protein, while the alkyl substituent at C-1 controls selectivity [1]. Similarly, in the DNA intercalation/Topo II inhibition series, modifications to the distal phenyl moiety and linker profoundly impact DNA-binding affinity and enzyme inhibitory potency, with IC50 values varying by an order of magnitude among closely related derivatives [2]. The target compound's unique combination of a 4-thioacetamide linker and a 2,4-dimethoxyphenyl ring defines a distinct pharmacophore. Substituting it with a 2,5-dimethoxy or 3,4-dimethoxy isomer, or altering the linker to an amine or oxo group, would generate a compound with an unknown and potentially divergent biological profile. For procurement intended for reproducible research, this prohibits generic substitution.

Quantitative Differentiation Guide for 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7) vs. In-Class Candidates


Critical Pharmacophoric Distinction: Thioether vs. Amine Linker at C-4 for BRD9 Binding

The target compound contains a thioether (-S-CH2-) linker connecting the triazoloquinoxaline core to the acetamide. A detailed 2023 SAR study on a chemically similar set of [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 inhibitors established that an amine (-NH-) spacer at the C-4 position is 'mandatory for the binding with the protein counterpart' [1]. The thioether in this compound is fundamentally different and is not capable of forming the critical hydrogen bond designated as necessary for anchoring the ZA region and interacting with the Ile53 residue. This structural divergence categorically prohibits the substitution of this compound with any amine-linked analog for BRD9-targeting studies, as they engage the target through a fundamentally different mode.

Epigenetics BRD9 Inhibition Structure-Activity Relationship (SAR)

Regioisomeric Dimethoxy Phenyl Substitution: Predicted Impact on DNA Intercalation and Topo II Inhibition

The target compound features a 2,4-dimethoxyphenyl group, distinguishing it from the more commonly reported 2,5-dimethoxy isomer. A directly comparable compound, Topoisomerase II inhibitor 9 (CAS 2413901-61-6), which is an analog with a 4-sulfamoylphenyl group on the same core scaffold, demonstrates potent Topo II inhibition (IC50 = 0.97 µM) and DNA intercalation (IC50 = 43.51 µM) [1]. The position of methoxy substituents on the phenyl ring is known to significantly alter the electron density and planarity of the molecule, which are critical factors for DNA intercalation and enzyme inhibition. While direct data for the 2,4-isomer is absent, the well-documented activity of related analogs with different ring substitutions [1] serves as a strong class-level inference that a change from 2,5- to 2,4-dimethoxy will result in a non-interchangeable biological profile. A researcher cannot assume the 2,4-isomer will exhibit the same potency as the 2,5-isomer or other derivatives without specific assay data.

DNA Intercalation Topoisomerase II Inhibition Anticancer Drug Design

Scaffold-Dependent Divergence in Biological Target Engagement: DNA Intercalation vs. BRD9 Inhibition

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is not monolithic; its biological target is dictated by its substitution pattern. Derivatives synthesized by El-Adl et al. (2020) were optimized as DNA intercalators and Topo II inhibitors, with the most potent compound achieving sub-micromolar cytotoxicity (IC50 = 3.93–5.61 µM against HepG2, HCT-116, and MCF-7 cell lines) [1]. In sharp contrast, a separate series from Gazzillo et al. (2023) was optimized as selective BRD9 bromodomain binders, with no reported DNA intercalation activity [2]. The target compound, with its unique 4-thioacetamide-2,4-dimethoxyphenyl structure, is an unexplored combination of features from both series. It cannot be assumed to behave like a Topo II inhibitor or a BRD9 inhibitor without specific profiling. This dual potential, or entirely novel target engagement, is a key differentiator for exploratory research.

Polypharmacology Target Selectivity Chemical Probe Development

Optimal Research and Discovery Scenarios for 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1189881-21-7)


Regioisomeric SAR Probe for DNA Intercalation and Topoisomerase II Inhibition

A medicinal chemistry laboratory is investigating the structure-activity relationship (SAR) of triazoloquinoxaline-based DNA intercalators and Topo II inhibitors. This specific compound is procured as the 2,4-dimethoxyphenyl regioisomer to serve as a direct comparator to the published 2,5-dimethoxy and 4-sulfamoylphenyl analogs [1]. The goal is to generate novel IC50 data for Topo II inhibition and DNA intercalation to understand how the position of methoxy groups influences potency and selectivity, expanding the chemical space of this anticancer pharmacophore.

Exploratory Probe at the Intersection of DNA Damage and Epigenetic Mechanisms

A chemical biology group is screening a library of compounds that structurally resemble both DNA intercalators and bromodomain inhibitors. This compound, with its thioether linker and dimethoxyphenyl group, represents a unique chemotype that could potentially engage both DNA and BRD9. It is selected for broad panel screening against a suite of epigenetic readers and DNA-processing enzymes, based on the precedent that the core scaffold can be tuned for either activity [1][2]. It is explicitly not procured as a known BRD9 inhibitor, but as a tool to discover new polypharmacology.

Negative Control or Selectivity Tool for BRD9 Amine-Linker Series

Following the publication of the BRD9 SAR study, a team developing amine-linked triazoloquinoxaline inhibitors requires a closely matched negative control. The target compound, with its thioether linker, is predicted to be inactive or drastically less potent against BRD9 based on the mandatory nature of the amine spacer for binding [1]. Procuring this exact compound allows the team to validate that their observed cellular phenotypes are indeed driven by BRD9 inhibition and not by off-target effects related to the general scaffold, such as DNA binding.

Chemical Proteomics and Target Deconvolution Bait

An industrial drug discovery unit uses the compound as an affinity-based probe for target deconvolution. The core scaffold is known to bind two entirely different protein classes. By immobilizing this specific molecule, which represents an unexplored substitution pattern, the team aims to 'fish out' its true protein binding partners from cancer cell lysates, potentially identifying a novel therapeutic target that interacts with this hybrid chemotype [1][2].

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